molecular formula C26H29N3O2 B2996718 N1-(2,6-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941933-85-3

N1-(2,6-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2996718
CAS No.: 941933-85-3
M. Wt: 415.537
InChI Key: KEQBWCPEHHHNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide ( 941933-85-3) is an oxalamide-based research chemical with a molecular formula of C26H29N3O2 and a molecular weight of 415.5 g/mol . This molecule is characterized by a distinct molecular architecture featuring a naphthalene ring system linked to a pyrrolidine group via an ethyl chain, which is further connected to the oxalamide core and a 2,6-dimethylphenyl substituent . The calculated properties include a density of approximately 1.215 g/cm³ at 20°C, a pKa of 11.60±0.70, and a topological polar surface area of 61.4 Ų . The precise mechanism of action and full biological profile of this compound are subjects of ongoing research, though its structure suggests potential as a valuable scaffold for investigating interactions with various biological targets. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from various suppliers, with available purities of 90% or higher, and in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-18-9-7-10-19(2)24(18)28-26(31)25(30)27-17-23(29-15-5-6-16-29)22-14-8-12-20-11-3-4-13-21(20)22/h3-4,7-14,23H,5-6,15-17H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBWCPEHHHNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, with the CAS number 941977-37-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C26H29N3O2
  • Molecular Weight: 415.5 g/mol
  • Structure: The compound features a complex structure with multiple aromatic rings and a pyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, including its potential as an anti-cancer agent and its interaction with neurotransmitter systems.

  • Receptor Interaction: The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.
  • Cellular Pathways: Studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Pharmacological Studies

Several studies have assessed the biological activity of this compound:

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxalamides exhibit significant cytotoxic effects against various cancer cell lines. The specific compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology indicated that compounds similar to this compound can modulate dopamine and serotonin levels in animal models. This suggests a potential application in treating mood disorders or neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-cancerInduces apoptosis
NeuropharmacologicalModulates neurotransmitters
CytotoxicitySignificant against cancer cells

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

Key structural differences between the target compound and related oxalamides include:

  • Aromatic Substituents: The 2,6-dimethylphenyl group contrasts with analogs bearing 2,4-dimethoxyphenyl (No. 1768), 2-methoxy-4-methylphenyl (Nos. 1769–1770), or 2,3-dimethoxybenzyl groups (). Methyl groups enhance lipophilicity, while methoxy groups may alter electronic properties and metabolic susceptibility . The naphthalen-1-yl moiety replaces pyridine (No. 1768) or smaller aromatic systems in other analogs. Naphthalene’s bulkiness and extended π-system could reduce solubility but improve binding affinity in hydrophobic environments.
  • Pyrrolidine’s rigidity may also influence conformational preferences in target interactions .

Metabolic Pathways

Based on , oxalamides generally undergo:

Hydrolysis of the oxalamide bond to yield carboxylic acid derivatives.

Oxidation of aromatic/heterocyclic rings (e.g., naphthalene → 1,2-epoxide) or alkyl chains.

Conjugation with glucuronic acid for excretion.

The target compound’s pyrrolidine group may undergo N-oxidation or ring-opening, while naphthalene oxidation could generate metabolites with distinct toxicological profiles compared to pyridine-based analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N1-(2,6-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

  • Methodology : A typical synthesis involves coupling aryl amines with activated oxalate intermediates. For example, sodium hydride in anhydrous DMF can deprotonate the amine precursor, followed by reaction with an oxalyl chloride derivative. Purification via silica gel chromatography (e.g., n-hexane/ethyl acetate gradients) yields the product . Key steps include monitoring reaction progress by TLC and optimizing stoichiometry to avoid side reactions (e.g., over-alkylation) .

Q. How are oxalamide derivatives structurally characterized, and what analytical techniques are essential?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, ¹H NMR can verify the integration of aromatic protons from the naphthalene and dimethylphenyl groups, while HRMS confirms the molecular ion peak. X-ray crystallography (using programs like SHELX) resolves stereochemical ambiguities, particularly for crystalline derivatives .

Q. What solvents and bases are optimal for oxalamide synthesis, and why?

  • Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amine precursors, while bases like K₂CO₃ or Et₃N neutralize HCl generated during coupling. For example, DMF stabilizes oxyanion intermediates in propargylation reactions, improving yields .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for oxalamide derivatives?

  • Methodology : Cross-validate NMR chemical shifts with computed spectra (DFT calculations) and re-examine crystallographic data for potential disorder or twinning. SHELXL refinement can adjust thermal parameters and occupancy rates to align bond lengths/angles with expected values . For example, a mismatch in pyrrolidine ring conformation might arise from dynamic effects in solution vs. solid-state packing .

Q. What strategies improve the metabolic stability of oxalamides in pharmacological studies?

  • Methodology : Introduce steric hindrance (e.g., adamantyl groups) or electron-withdrawing substituents to reduce cytochrome P450-mediated oxidation. Stability assays in liver microsomes, paired with UPLC-MS metabolite profiling, identify vulnerable sites . For instance, substituting naphthalene with fluorinated analogs may enhance resistance to oxidative degradation .

Q. How do computational models aid in predicting oxalamide-protein binding interactions?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Focus on hydrogen bonding between the oxalamide carbonyl and target residues (e.g., kinase ATP pockets). Validate predictions with SPR binding assays or isothermal titration calorimetry .

Q. What are the challenges in scaling up oxalamide synthesis while maintaining enantiomeric purity?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu-mediated C–N coupling) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or SFC. For example, kinetic resolution during propargyl bromide addition can bias stereoselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for oxalamides across studies?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (>95% by HPLC). Cross-reference with structural analogs to identify SAR trends. For instance, discrepancies in IC₅₀ values may arise from variations in intracellular ATP levels affecting kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.